Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate
Overview
Description
Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate is an organic compound with the molecular formula C7H10O4. It is a derivative of tetrahydropyran, featuring a ketone group at the fourth position and a carboxylate ester group at the third position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Mechanism of Action
Target of Action
Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate, also known as methyl 4-oxooxane-3-carboxylate, is a complex organic compound Similar compounds have been found to weakly activate caspases-3, -8, and -9 in hl-60 cells .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a mechanism involving the formation of covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
The activation of caspases suggests that it may be involved in apoptosis or programmed cell death pathways .
Pharmacokinetics
Its molecular weight (15815 Da ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed .
Result of Action
The activation of caspases suggests that it may induce apoptosis or programmed cell death .
Action Environment
It is recommended to store the compound under an inert atmosphere (nitrogen or argon) at 2-8°c , suggesting that temperature and exposure to oxygen may affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of 4-hydroxybutanoic acid derivatives. The reaction typically requires an acid catalyst and proceeds through an intramolecular esterification process. Another method involves the oxidation of tetrahydropyran derivatives using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification reactions. These processes utilize readily available starting materials and efficient catalysts to achieve high yields. The reaction conditions are optimized to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or further oxidized to diketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of tetrahydropyran-3-carboxylates.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions to achieve selective reduction.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the ester group in the presence of catalysts like acids or bases.
Major Products Formed
Oxidation: Carboxylic acids and diketones.
Reduction: Tetrahydropyran-3-carboxylates with alcohol groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-methyl-4-oxotetrahydro-2H-pyran-3-carboxylate
- Methyl 2-oxo-2H-pyran-3-carboxylate
- Methyl 3-oxotetrahydro-2H-pyran-4-carboxylate
Uniqueness
Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its reactivity and stability make it a valuable compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
methyl 4-oxooxane-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-10-7(9)5-4-11-3-2-6(5)8/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWMVLQIMWETEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562788 | |
Record name | Methyl 4-oxooxane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90562788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127956-11-0 | |
Record name | Methyl 4-oxooxane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90562788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-oxooxane-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.